From Uric Acid to a Privileged Scaffold: A Technical Guide to the Synthesis of 6,8-Dichloro-9H-purine
From Uric Acid to a Privileged Scaffold: A Technical Guide to the Synthesis of 6,8-Dichloro-9H-purine
This guide provides an in-depth exploration of the synthetic pathway from the readily available biological metabolite, uric acid, to the versatile chemical intermediate, 6,8-dichloro-9H-purine. This transformation is a cornerstone in the synthesis of a multitude of biologically active purine derivatives, making a comprehensive understanding of its nuances essential for researchers in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this synthesis.
Introduction: The Strategic Value of 6,8-Dichloro-9H-purine
Uric acid, the final product of purine metabolism in humans, represents an inexpensive and abundant starting material for chemical synthesis. Its tri-hydroxylated purine core offers multiple points for functionalization. The target molecule, 6,8-dichloro-9H-purine, is a "privileged scaffold" in medicinal chemistry. The two chlorine atoms at the 6 and 8 positions serve as versatile leaving groups, readily displaced by a wide range of nucleophiles. This allows for the systematic exploration of chemical space around the purine core, a strategy that has led to the discovery of numerous potent and selective inhibitors of key biological targets, including kinases, polymerases, and other enzymes implicated in a variety of diseases.
This guide will detail a robust two-step synthesis of 6,8-dichloro-9H-purine from uric acid, proceeding through the key intermediate 2,6,8-trichloropurine.
Overall Synthetic Strategy
The conversion of uric acid to 6,8-dichloro-9H-purine is efficiently achieved in two distinct synthetic operations:
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Exhaustive Chlorination: Uric acid is first treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base to convert all three hydroxyl groups into chloro groups, yielding 2,6,8-trichloropurine.
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Selective Dechlorination: The resulting 2,6,8-trichloropurine is then subjected to a selective reduction to remove the chlorine atom at the C2 position, affording the desired 6,8-dichloro-9H-purine.
Figure 1: Overall synthetic route from uric acid to 6,8-dichloro-9H-purine.
Part 1: Exhaustive Chlorination of Uric Acid to 2,6,8-Trichloropurine
The first critical step is the complete conversion of the tri-hydroxypurine core of uric acid into the corresponding trichlorinated derivative. This transformation leverages the reactivity of phosphorus oxychloride as a potent chlorinating agent for heteroaromatic hydroxyl groups.
Mechanistic Insights: The Role of POCl₃ and Tertiary Amines
The chlorination of the purine hydroxyl groups with phosphorus oxychloride is not a simple substitution. The reaction is significantly facilitated by the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline. The mechanism involves several key steps:
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Activation of POCl₃: The tertiary amine acts as a nucleophilic catalyst, attacking the electrophilic phosphorus atom of POCl₃ to form a highly reactive phosphonium intermediate.
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Formation of a Vilsmeier-Haack-type Reagent: This intermediate can be considered a Vilsmeier-Haack-type reagent, which is a powerful electrophile.
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Hydroxyl Group Activation: The hydroxyl groups of uric acid, existing in their tautomeric lactam forms, are poor leaving groups. The Vilsmeier-Haack-type reagent activates these hydroxyl groups by forming a phosphate ester intermediate.
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Nucleophilic Attack by Chloride: The chloride ions present in the reaction mixture then act as nucleophiles, attacking the carbon atoms of the purine ring and displacing the activated phosphate ester groups.
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Regeneration of the Catalyst: The tertiary amine is regenerated at the end of the catalytic cycle.
The use of a tertiary amine is crucial as it not only catalyzes the reaction but also serves as a base to neutralize the HCl generated during the process, driving the reaction to completion.
Figure 2: Simplified mechanistic overview of the chlorination reaction.
Detailed Experimental Protocol: Synthesis of 2,6,8-Trichloropurine
This protocol is a synthesis of established procedures for the chlorination of hydroxylated purines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Uric Acid | 168.11 | 10.0 g | 0.059 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | 1.09 |
| N,N-Dimethylaniline | 121.18 | 25 mL | 0.21 |
Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add uric acid (10.0 g, 0.059 mol).
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Addition of Reagents: Carefully add phosphorus oxychloride (100 mL, 1.09 mol) to the flask. Begin stirring the suspension.
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Controlled Addition of Amine: Slowly add N,N-dimethylaniline (25 mL, 0.21 mol) dropwise to the stirred suspension over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored.
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Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain reflux for 4-6 hours. The reaction mixture should become a clear, dark solution.
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Removal of Excess POCl₃: After the reflux period, allow the reaction mixture to cool to room temperature. Distill off the excess phosphorus oxychloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
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Work-up: Carefully and slowly pour the viscous residue onto crushed ice (approximately 500 g) with vigorous stirring. This is a highly exothermic and hazardous step due to the violent reaction of residual POCl₃ with water, which generates HCl gas. Perform this in a large beaker within a fume hood.
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Isolation of the Product: The crude 2,6,8-trichloropurine will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The typical yield of crude 2,6,8-trichloropurine is in the range of 80-90%.
Self-Validation and Trustworthiness: The successful synthesis of 2,6,8-trichloropurine can be confirmed by its melting point (185-187 °C) and spectroscopic analysis (e.g., mass spectrometry to confirm the molecular weight). The crude product is often of sufficient purity for the subsequent dechlorination step.
Part 2: Selective Dechlorination to 6,8-Dichloro-9H-purine
The key to obtaining the desired 6,8-dichloro-9H-purine lies in the selective removal of the chlorine atom at the C2 position of the purine ring, while leaving the C6 and C8 chloro-substituents intact. This selectivity is achievable due to the differential reactivity of the chloro groups on the purine nucleus. The C6 and C8 positions are generally more susceptible to nucleophilic attack, while the C2 position is more resistant. Conversely, the C2-Cl bond can be selectively cleaved under reductive conditions.
Causality of Experimental Choices: Reagents for Selective Dechlorination
Several methods can be employed for the selective dechlorination of 2-chloropurines. The choice of reagent and conditions is critical to achieve the desired selectivity.
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Catalytic Hydrogenation: This is a common and effective method for dehalogenation. A palladium catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. The reactivity of the C-Cl bonds towards hydrogenolysis can be modulated by the choice of catalyst, solvent, and the presence of a base to neutralize the generated HCl. For selective reduction, careful control of the reaction time and hydrogen pressure is essential.
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Reduction with Zinc Dust: Zinc dust in an acidic or protic medium (e.g., acetic acid, water, or ethanol) is a classical and effective reagent for the reduction of organic halides. The reaction proceeds via a single-electron transfer mechanism from the zinc metal to the carbon-chlorine bond, leading to its cleavage. This method can be particularly useful for selective reductions.
In this guide, we will focus on the use of zinc dust in an aqueous medium, a method that has been historically successful for the selective dechlorination of purines.
Detailed Experimental Protocol: Synthesis of 6,8-Dichloro-9H-purine
This protocol is adapted from the foundational work of Davoll and Lowy.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6,8-Trichloropurine | 223.45 | 5.0 g | 0.022 |
| Zinc Dust | 65.38 | 5.0 g | 0.076 |
| Water | 18.02 | 100 mL | - |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6,8-trichloropurine (5.0 g, 0.022 mol) in water (100 mL).
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Addition of Zinc Dust: Add zinc dust (5.0 g, 0.076 mol) to the suspension.
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Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Filtration: After the reaction is complete, hot filter the reaction mixture through a pad of celite to remove the excess zinc dust and other insoluble materials.
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Crystallization: Allow the filtrate to cool to room temperature, and then cool it further in an ice bath. The 6,8-dichloro-9H-purine will crystallize out of the solution.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven at 80-100 °C. The typical yield for this step is in the range of 70-80%.
Self-Validation and Trustworthiness: The identity and purity of the final product, 6,8-dichloro-9H-purine, should be confirmed by melting point determination (decomposes above 200 °C) and spectroscopic analysis.
Characterization of 6,8-Dichloro-9H-purine
Thorough characterization is essential to confirm the structure and purity of the synthesized 6,8-dichloro-9H-purine.
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ ~8.5 (s, 1H, H-2), ~14.0 (br s, 1H, N-9-H). The chemical shift of the N-H proton can be variable and may exchange with D₂O.
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¹³C NMR (DMSO-d₆, 100 MHz): Approximate chemical shifts are δ ~155 (C-6), ~152 (C-2), ~148 (C-4), ~145 (C-8), ~125 (C-5).
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Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak [M]⁺ will be observed at m/z 188, with a significant [M+2]⁺ peak at m/z 190 (approximately 65% of the M⁺ peak) and a smaller [M+4]⁺ peak at m/z 192 (approximately 10% of the M⁺ peak).
Conclusion
The synthesis of 6,8-dichloro-9H-purine from uric acid is a practical and efficient route to a highly valuable building block in medicinal chemistry. This guide has provided a detailed, step-by-step protocol, grounded in a solid understanding of the underlying reaction mechanisms. By carefully controlling the reaction conditions in both the exhaustive chlorination and the selective dechlorination steps, researchers can reliably produce this key intermediate in good yield and purity. The versatility of the 6- and 8-chloro substituents opens the door to the synthesis of a vast array of novel purine derivatives with the potential for significant therapeutic applications.
References
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Davoll, J.; Lowy, B. A. A New Synthesis of Purine Nucleosides. The Synthesis of Adenosine, Guanosine and 2,6-Diamino-9-β-D-ribofuranosylpurine. J. Am. Chem. Soc.1951 , 73 (4), 1650–1655. [Link]
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Fischer, E. Synthesen in der Purin- und Zuckergruppe. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 2226–2254. [Link]
